molecular formula C15H18N4O5S2 B8532630 Benzenesulfonic acid,4-methyl-, 2-[[2-[(4-methylphenyl)sulfonyl]hydrazinyl]carbonyl]hydrazide CAS No. 5435-19-8

Benzenesulfonic acid,4-methyl-, 2-[[2-[(4-methylphenyl)sulfonyl]hydrazinyl]carbonyl]hydrazide

Cat. No.: B8532630
CAS No.: 5435-19-8
M. Wt: 398.5 g/mol
InChI Key: VHDQWGMVEFANPD-UHFFFAOYSA-N
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Description

Benzenesulfonic acid,4-methyl-, 2-[[2-[(4-methylphenyl)sulfonyl]hydrazinyl]carbonyl]hydrazide is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of two 4-methylphenylsulfonyl groups attached to a urea backbone. This compound has garnered interest due to its potential use in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid,4-methyl-, 2-[[2-[(4-methylphenyl)sulfonyl]hydrazinyl]carbonyl]hydrazide typically involves the reaction of 4-methylphenylsulfonyl chloride with urea under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of automated systems for mixing, temperature control, and purification can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid,4-methyl-, 2-[[2-[(4-methylphenyl)sulfonyl]hydrazinyl]carbonyl]hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfide derivatives.

Scientific Research Applications

Benzenesulfonic acid,4-methyl-, 2-[[2-[(4-methylphenyl)sulfonyl]hydrazinyl]carbonyl]hydrazide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzenesulfonic acid,4-methyl-, 2-[[2-[(4-methylphenyl)sulfonyl]hydrazinyl]carbonyl]hydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Benzenesulfonic acid,4-methyl-, 2-[[2-[(4-methylphenyl)sulfonyl]hydrazinyl]carbonyl]hydrazide can be compared with other similar compounds, such as:

    Methyl 3-[(4-methylphenyl)sulfonyl]amino]benzoate: This compound has a similar sulfonyl group but differs in its overall structure and applications.

    2-[(4-methylphenyl)sulfonyl]amino]-3-sulfanylpropanoic acid: This compound also contains a sulfonyl group and is studied for its antiulcer properties.

The uniqueness of this compound lies in its specific structural arrangement and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

5435-19-8

Molecular Formula

C15H18N4O5S2

Molecular Weight

398.5 g/mol

IUPAC Name

1,3-bis[(4-methylphenyl)sulfonylamino]urea

InChI

InChI=1S/C15H18N4O5S2/c1-11-3-7-13(8-4-11)25(21,22)18-16-15(20)17-19-26(23,24)14-9-5-12(2)6-10-14/h3-10,18-19H,1-2H3,(H2,16,17,20)

InChI Key

VHDQWGMVEFANPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)NNS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

190.5 g (1.0 mole) p-toluene sulfonyl chloride, 45 g (0.5 mole) carbohydrazide, 84 g (1.0 mole) sodium bicarbonate and 1000 ml methanol were placed in a 2 liter flask. The mixture was stirred and heated to reflux (65° C) for 90 minutes. Carbon dioxide evolution was complete at this point. The solid product and sodium chloride were filtered off. The material was suspended in water to dissolve the sodium chloride and the residual solid product was filtered off, washed well with water, and dried at 60° C. Yield: 139 g -- Dec. temp. 232° C.
Quantity
190.5 g
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reactant
Reaction Step One
Quantity
45 g
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reactant
Reaction Step One
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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